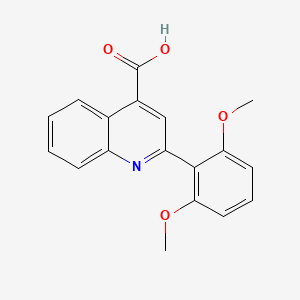
4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)-: is a quinoline derivative known for its diverse applications in various scientific fields Quinoline derivatives are significant due to their presence in numerous biologically active compounds and their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, where isatins react with ketones under acidic conditions to form quinoline derivatives . Another approach includes the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of efficient catalysts and reaction mediums, such as aqueous or solvent-free conditions, can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Chemistry: In chemistry, 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound has shown potential in biological studies, particularly in the development of fluorescent probes for detecting aliphatic amines and diamines in various samples .
Medicine: In medicinal chemistry, quinoline derivatives are explored for their potential therapeutic properties, including antibacterial, antifungal, and antiviral activities . This compound’s unique structure makes it a valuable candidate for developing new drugs.
Industry: Industrially, this compound is used in the synthesis of various materials and as a reagent in analytical chemistry .
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- involves its interaction with specific molecular targets. For instance, it can act as a fluorescent probe by reacting with aliphatic amines to form highly fluorescent carboxamides . This reaction is facilitated by the compound’s ability to form stable complexes with the target molecules, enhancing their detection and analysis.
Comparison with Similar Compounds
2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester: This compound is used as a fluorogenic reagent for liquid chromatographic analysis.
Quinoline-4-carboxylic acid derivatives: These compounds are known for their antioxidant and therapeutic properties.
Uniqueness: 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable fluorescent complexes makes it particularly valuable in analytical and medicinal chemistry .
Properties
CAS No. |
181048-50-0 |
|---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-22-15-8-5-9-16(23-2)17(15)14-10-12(18(20)21)11-6-3-4-7-13(11)19-14/h3-10H,1-2H3,(H,20,21) |
InChI Key |
HMLGEJZZCHPSCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















